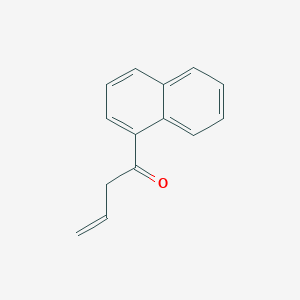
Allyl-1-naphthylketone
Cat. No. B8460715
M. Wt: 196.24 g/mol
InChI Key: SDMGVBKPXMWHNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08937091B2
Procedure details


Allyl-1-naphthylcarbinol (205 mg) and pyridinium chlorochromate (230 mg) were reacted in dichloromethane (2 mL) at room temperature for 4 hours.



Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([CH:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)[OH:5])[CH:2]=[CH2:3].[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH2:1]([C:4]([C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[CH:8][CH:7]=1)=[O:5])[CH:2]=[CH2:3] |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
205 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C(O)C1=CC=CC2=CC=CC=C12
|
|
Name
|
|
|
Quantity
|
230 mg
|
|
Type
|
reactant
|
|
Smiles
|
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C=C)C(=O)C1=CC=CC2=CC=CC=C12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
